3-hydroxy-2-methylheptanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
80458-09-9 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-hydroxy-2-methylheptanoic acid |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-7(9)6(2)8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
VBFGDSCDTYAEBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Stereochemical Aspects and Chiral Synthesis of 3 Hydroxy 2 Methylheptanoic Acid
Elucidation of Absolute and Relative Configurations
The precise three-dimensional arrangement of atoms, or stereochemistry, of 3-hydroxy-2-methylheptanoic acid is crucial for its function and interaction with other chiral molecules. This is defined by its absolute and relative configurations. The absolute configuration describes the spatial arrangement of atoms at a stereogenic center, designated as R or S, while the relative configuration compares the arrangement of different stereocenters within the same molecule. ucalgary.ca
Spectroscopic and Chromatographic Methods for Stereochemical Assignment
Determining the stereochemistry of this compound relies on a combination of sophisticated analytical techniques.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For instance, in a related compound, the stereochemical integrity was confirmed by observing the C3 hydroxyl proton as a doublet of doublets and the C2 methyl group as a doublet at specific chemical shifts. The Mosher's method, which involves forming diastereomeric esters with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is frequently employed. usm.edu The resulting diastereomers exhibit distinct NMR signals, particularly in ¹H, ¹³C, and ¹⁹F NMR spectra, allowing for the assignment of the absolute configuration. usm.edu
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (MS), is invaluable for separating and identifying stereoisomers. researchgate.net Chiral stationary phases within HPLC columns can differentiate between enantiomers. Derivatization, such as forming Mosher's esters, can enhance the separation and detection of diastereomers by techniques like Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS). researchgate.net The retention times of the different stereoisomers on the column can then be used to determine the absolute configuration by comparing them to synthesized standards. researchgate.net
Challenges in Absolute Stereochemistry Determination
Despite the availability of advanced analytical methods, definitively assigning the absolute stereochemistry of molecules like this compound can be challenging.
One significant hurdle is the potential for steric hindrance to affect methods like the Mosher analysis. usm.edu If the stereogenic center is sterically crowded, it can prevent the molecule from adopting the expected conformation when derivatized, leading to ambiguous or incorrect assignments. usm.edu
Furthermore, until 1951, it was not possible to determine the absolute configuration of chiral compounds directly. wikipedia.org The assignment was often relative, based on chemical transformations from a compound of known configuration. ucalgary.cawikipedia.org While X-ray crystallography is a definitive method for determining absolute configuration, it requires the compound to form suitable single crystals, which is not always feasible. ucalgary.cawikipedia.org
Diastereomeric and Enantiomeric Forms of this compound
This compound possesses two chiral centers, at the C2 and C3 positions. This gives rise to a total of four possible stereoisomers (2^n, where n is the number of chiral centers). libretexts.orgdoubtnut.com These stereoisomers exist as two pairs of enantiomers.
Enantiomers are non-superimposable mirror images of each other and have opposite configurations at all chiral centers. libretexts.org For example, the (2R,3R) isomer is the enantiomer of the (2S,3S) isomer, and the (2R,3S) isomer is the enantiomer of the (2S,3R) isomer.
Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org They have different configurations at some, but not all, of the chiral centers. For instance, the (2R,3R) isomer is a diastereomer of the (2R,3S) and (2S,3R) isomers. These different spatial arrangements result in distinct physical and chemical properties, allowing for their separation by techniques like chromatography.
| Stereoisomer | Relationship to (2R,3R) |
|---|---|
| (2R,3R) | Identity |
| (2S,3S) | Enantiomer |
| (2R,3S) | Diastereomer |
| (2S,3R) | Diastereomer |
Stereoselective and Enantioselective Synthetic Methodologies
The controlled synthesis of specific stereoisomers of this compound is a significant area of research, driven by the unique biological activities often associated with a single isomer. Stereoselective reactions favor the formation of one stereoisomer over another. masterorganicchemistry.com
Chemical Total Synthesis Strategies
Total synthesis aims to construct the target molecule from simpler, commercially available starting materials. Stereoselective strategies are crucial to control the configuration at the C2 and C3 centers.
One common approach involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For a related compound, (2R,3S)- and (2S,3R)-isomers were synthesized using chiral auxiliaries like oxazolidinones. The choice of the (R)- or (S)-enantiomer of the auxiliary dictates the configuration of the final product.
Another strategy is the use of Grignard reagents reacting with α,β-unsaturated esters, which is a versatile method for preparing various fatty acids. orgsyn.org Additionally, stereoselective reduction of a ketone precursor can establish the hydroxyl stereocenter.
Chemoenzymatic and Biocatalytic Routes for Chiral Intermediates
Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. nih.gov These approaches utilize enzymes to catalyze specific reactions with high stereoselectivity. nih.govresearchgate.net
For instance, engineered enzymes can be used for the asymmetric synthesis of chiral building blocks. nih.gov A dual-enzyme cascade system has been developed for the regiodivergent and stereoselective hydroxyazidation of alkenes, producing enantiomerically pure 1,2-azidoalcohols which can be precursors to compounds like this compound. nih.gov
Lipases, such as porcine pancreas lipase (B570770) (PPL), are commonly used for the kinetic resolution of racemic esters. researchgate.net In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. This method has been successfully applied to the preparation of chiral β-hydroxy acids. researchgate.net Similarly, ene-reductases can be used for the biocatalyzed conjugate reduction of prochiral vinyl sulfides to create chiral sulfides, which can be further functionalized. nih.gov
Synthetic Methodologies for 3 Hydroxy 2 Methylheptanoic Acid and Its Analogues
De Novo Total Synthesis Approaches
De novo synthesis, the construction of complex molecules from simpler, readily available starting materials, offers a versatile platform for accessing 3-hydroxy-2-methylheptanoic acid and its various stereoisomers. These approaches are centered around the strategic formation of the chiral carbon backbone and the careful manipulation of functional groups.
Construction of the Chiral Carbon Skeleton
The core challenge in the synthesis of this compound lies in the stereocontrolled installation of the two contiguous chiral centers at the C2 and C3 positions. Asymmetric synthesis methodologies are paramount to achieving high enantiomeric and diastereomeric purity.
One effective strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction. An analogous and well-documented approach is the asymmetric synthesis of 3-hydroxy-2,4,6-trimethylheptanoic acid, which provides a blueprint for the synthesis of the target molecule. nih.govnih.gov In this method, a chiral auxiliary, such as (+)- or (-)-pseudoephedrine, is first acylated with propionyl chloride to form a chiral amide. nih.gov The resulting pseudoephedrine propionamide (B166681) can then be enolized and subsequently alkylated. For the synthesis of this compound, the enolate would be reacted with an appropriate five-carbon electrophile, such as 1-bromopentane, to introduce the n-pentyl group. The chiral auxiliary guides the approach of the electrophile, leading to the formation of one diastereomer in high excess.
Another powerful technique for establishing the stereocenters is the aldol (B89426) reaction . The stereocontrolled aldol addition of a chiral enolate to an aldehyde is a cornerstone of modern organic synthesis. purdue.edu For instance, a chiral titanium enolate derived from a propionate (B1217596) equivalent could be reacted with pentanal to forge the C2-C3 bond with the desired stereochemistry. The stereochemical outcome of such reactions is often dictated by the geometry of the enolate (E or Z) and the nature of the chiral ligands on the metal center. purdue.edu
Chiral pool synthesis represents another viable strategy, utilizing readily available, enantiomerically pure natural products as starting materials. wikipedia.orgresearchgate.netnih.govnumberanalytics.comresearchgate.net For example, a suitable chiral building block containing a portion of the carbon skeleton with the correct stereochemistry could be elaborated through a series of chemical transformations to yield the final product. This approach can be highly efficient as it leverages the inherent chirality of the starting material. wikipedia.org
A summary of potential key bond-forming strategies is presented below:
| Strategy | Key Reaction | Reactants | Expected Outcome |
| Chiral Auxiliary | Asymmetric Alkylation | Pseudoephedrine propionamide + 1-bromopentane | Stereocontrolled formation of the C2-C3 bond |
| Aldol Reaction | Asymmetric Aldol Addition | Chiral propionate enolate + Pentanal | Diastereoselective and enantioselective C-C bond formation |
| Chiral Pool Synthesis | Elaboration of a Chiral Precursor | A suitable enantiopure natural product | Retention and transfer of chirality to the final product |
Functional Group Interconversions and Protecting Group Strategies
Following the construction of the carbon skeleton, a series of functional group interconversions are typically required to arrive at the final this compound. A crucial step is the cleavage of the chiral auxiliary. In the case of a pseudoephedrine amide, this is often achieved by acidic or basic hydrolysis to unveil the carboxylic acid. nih.govthieme-connect.com If the synthesis proceeds via an aldol addition, the resulting β-hydroxy carbonyl compound may already contain the desired functionalities, or the carbonyl group might need to be selectively reduced.
Throughout a multi-step synthesis, it is often necessary to temporarily mask reactive functional groups to prevent them from interfering with subsequent reactions. This is achieved through the use of protecting groups . For the synthesis of this compound, the hydroxyl and carboxyl groups are the primary sites requiring protection.
The hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether, silyl (B83357) ethers like TBDMS) or an ester (e.g., acetate, benzoate). The choice of protecting group depends on its stability to the reaction conditions employed in the synthetic sequence and the ease of its selective removal (deprotection). For instance, a benzyl ether is stable to a wide range of conditions but can be readily removed by hydrogenolysis. Silyl ethers are popular due to their ease of installation and removal with fluoride (B91410) reagents.
The carboxylic acid functionality is commonly protected as an ester, such as a methyl or ethyl ester. These esters are generally stable but can be hydrolyzed back to the carboxylic acid under basic or acidic conditions.
A well-designed protecting group strategy is critical for the successful execution of a complex total synthesis, ensuring that reactions proceed chemoselectively at the desired positions.
Synthesis of Structurally Modified Analogues and Probes
To explore the structure-activity relationships or to develop tools for biological studies, the synthesis of analogues and labeled derivatives of this compound is of great interest.
Design Principles for this compound Analogues
The design of analogues can involve modifications at various positions of the molecule to probe the importance of different structural features. Key design principles include:
Variation of the Alkyl Chain: The length and branching of the n-pentyl group can be altered. For example, shorter or longer alkyl chains, or the introduction of branching or unsaturation, can be achieved by using different electrophiles in the alkylation step of a chiral auxiliary-based synthesis or different aldehydes in an aldol reaction approach. For instance, the synthesis of 3-methylheptanoic acid has been reported, which could serve as a template for synthesizing analogues with different chain lengths. researchgate.netorgsyn.org
Modification of the Hydroxyl Group: The hydroxyl group could be replaced with other functional groups, such as an amino group or a thiol, to investigate the role of hydrogen bonding at this position. The synthesis of related amino-hydroxy acids has been described in the literature. acs.org
Stereochemical Variation: The synthesis of all possible stereoisomers (diastereomers and enantiomers) is crucial for understanding the stereochemical requirements for biological activity. This can be achieved by using different enantiomers of the chiral auxiliary or by employing stereodivergent synthetic strategies. The synthesis of all four diastereomers of the related 3-hydroxy-2,4,6-trimethylheptanoic acid demonstrates the feasibility of this approach. nih.govnih.gov
Synthetic Access to Labeled this compound Derivatives
Isotopically labeled compounds are invaluable tools in various scientific disciplines, including metabolism studies and as internal standards in analytical methods. The synthesis of labeled this compound can be achieved by incorporating stable isotopes (e.g., ²H, ¹³C) or radioisotopes (e.g., ³H, ¹⁴C).
Deuterium (B1214612) labeling can be accomplished by using deuterated reagents at specific steps of the synthesis. For example, reduction of a carbonyl group with a deuterated reducing agent like sodium borodeuteride (NaBD₄) would introduce a deuterium atom at the corresponding position. A recent method for the late-stage β-C(sp³)–H deuteration of free carboxylic acids could potentially be applied. chemrxiv.org The synthesis of deuterated metabolites is an active area of research. hyphadiscovery.com
Carbon-13 or Carbon-14 labeling typically involves the use of a labeled starting material, such as ¹³C- or ¹⁴C-labeled propionyl chloride or a labeled alkylating agent. The synthesis of radiolabeled amino acids has been reported, providing potential strategies for introducing labels into similar structures. nih.gov For instance, the synthesis of radiolabeled T-2 toxin involved oxidation and subsequent reduction with a labeled hydride source. epa.gov
The choice of labeling strategy depends on the desired position of the label and the specific application of the labeled compound.
Biosynthetic Pathways of 3 Hydroxy 2 Methylheptanoic Acid
Precursor Utilization and Metabolic Intermediates
The carbon backbone of 3-hydroxy-2-methylheptanoic acid is constructed from simple building blocks derived from central metabolic pathways. The process involves a "starter unit" and several "extender units," which are selected and joined by the PKS enzyme complex.
The catabolism of branched-chain amino acids (BCAAs), such as leucine (B10760876), isoleucine, and valine, serves as a crucial source for the precursor molecules required for polyketide synthesis. nih.govnih.gov Unlike most other amino acids, BCAAs are primarily broken down in skeletal muscle and other extrahepatic tissues. nih.gov This catabolism generates short-chain acyl-CoA thioesters that can function as starter or extender units in PKS pathways. nih.gov
The breakdown of isoleucine, for instance, produces both acetyl-CoA and propionyl-CoA. Propionyl-CoA is a direct precursor to methylmalonyl-CoA, a common extender unit in the biosynthesis of branched polyketides like this compound. nih.gov Similarly, valine and leucine metabolism can yield isobutyryl-CoA and isovaleryl-CoA, respectively, which can serve as starter units for other polyketide structures. researchgate.net The integration of these BCAA-derived units is a key strategy used by organisms to increase the structural diversity of their polyketide products.
Acetate and malonate are fundamental building blocks for both fatty acid and polyketide biosynthesis. sciepublish.com Acetyl-CoA, a central molecule in metabolism, is carboxylated by the enzyme Acetyl-CoA Carboxylase (ACC) to form malonyl-CoA. sciepublish.com This ATP-dependent reaction is a critical step in generating the most common extender unit for polyketide chain elongation. sciepublish.com
In the context of this compound, a five-carbon starter unit (valeryl-CoA, derived from fatty acid metabolism) is elongated by a methylmalonyl-CoA extender unit. Methylmalonyl-CoA itself is typically derived from the carboxylation of propionyl-CoA, which can be sourced from the catabolism of amino acids like isoleucine and valine or from the beta-oxidation of odd-chain fatty acids. researchgate.net The PKS machinery specifically selects these acyl-CoA precursors to build the precise carbon skeleton of the target molecule.
Enzymatic Mechanisms in this compound Formation
The formation of this compound is catalyzed by a Type I Polyketide Synthase. These are large, modular enzyme complexes where each module is responsible for one cycle of chain elongation and modification. wikipedia.orglbl.gov
The biosynthesis is a multi-step process performed by a series of catalytic domains within the PKS megasynthase. nih.govwikipedia.org For this compound, a minimal Type I PKS system would consist of a loading module and one extension module.
Polyketide Synthase (PKS): This is the core enzymatic factory. wikipedia.org
Acyltransferase (AT): This domain selects the appropriate starter unit (e.g., valeryl-CoA) and extender unit (methylmalonyl-CoA) from the cellular pool and transfers them to the Acyl Carrier Protein (ACP). nih.govnih.gov
Acyl Carrier Protein (ACP): This domain acts as a mobile arm, holding the growing polyketide chain via a thioester bond and presenting it to the various catalytic domains. wikipedia.orgyoutube.com
Ketosynthase (KS): This domain catalyzes the crucial carbon-carbon bond formation. It performs a decarboxylative Claisen condensation between the ACP-bound extender unit and the growing chain attached to the KS domain itself. nih.govyoutube.com
Ketoreductase (KR): After the condensation reaction, a β-keto group is formed. The KR domain uses NADPH as a cofactor to reduce this keto group to a hydroxyl group, as seen at the C-3 position of this compound. youtube.com
Hydrolase (Thioesterase - TE): This is typically the final domain in the PKS assembly line. It acts as a hydrolase, cleaving the thioester bond that links the completed polyketide chain to the ACP domain, thereby releasing the final carboxylic acid product. nih.gov
Dehydrogenase (DH): While not required for the synthesis of this compound, a Dehydrogenase domain would be responsible for creating a double bond by eliminating the hydroxyl group formed by the KR domain. Its absence in the final module ensures the hydroxyl group remains.
Key PKS Domains and Their Functions
| Domain | Abbreviation | Function |
|---|---|---|
| Acyltransferase | AT | Selects and loads starter/extender units (e.g., methylmalonyl-CoA) onto the ACP. nih.gov |
| Acyl Carrier Protein | ACP | Covalently tethers the growing polyketide chain and shuttles it between catalytic sites. youtube.com |
| Ketosynthase | KS | Catalyzes the Claisen condensation to extend the polyketide chain. nih.gov |
| Ketoreductase | KR | Reduces the β-keto group to a β-hydroxyl group using NADPH. youtube.com |
| Thioesterase | TE | A type of hydrolase that cleaves and releases the final polyketide chain from the PKS. nih.gov |
The genes encoding the enzymes for polyketide biosynthesis, including PKSs and tailoring enzymes, are almost always organized into co-located and co-regulated units on the chromosome known as Biosynthetic Gene Clusters (BGCs). nih.govmdpi.com This clustering facilitates the coordinated expression of all necessary proteins for the production of the secondary metabolite. nih.govnih.gov
Regulation of these gene clusters is complex and can occur at multiple levels. Specific promoter elements upstream of the PKS genes control the initiation of transcription. sciepublish.com The expression of these clusters is often controlled by dedicated regulatory proteins, which may be encoded by genes within the cluster itself. These regulators can act as activators or repressors, responding to various internal and external signals, such as nutrient availability or population density (quorum sensing). sciepublish.com This tight regulation ensures that the production of these metabolically expensive compounds is initiated at the appropriate time in the organism's life cycle.
Occurrence and Distribution of this compound in Biological Systems
The primary documented occurrence of this compound is as a component of human axillary (armpit) secretions, where it contributes to the characteristic scent of body odor. wikipedia.org It is not secreted in its final, odorous form. Instead, apocrine sweat glands, which become active during puberty, secrete odorless, water-soluble precursor molecules. wikipedia.org
Specifically, the precursor for a similar compound, 3-hydroxy-3-methylhexanoic acid (HMHA), has been identified as a glutamine conjugate (N-α-3-hydroxy-3-methylhexanoyl-L-glutamine). nih.govresearchgate.net This odorless precursor is transported to the skin surface where it is metabolized by the resident skin microbiota. Bacteria, particularly species from the Corynebacterium genus, produce enzymes called aminoacylases that cleave the glutamine conjugate, releasing the volatile fatty acid. pharmamicroresources.com The released 3-hydroxy-fatty acids are key contributors to the complex chemical profile of human body odor. wikipedia.orgpharmamicroresources.com While HMHA is well-studied in this context, this compound is also understood to be part of this group of odorous molecules generated by bacterial action in the axilla.
Microbial Production and Natural Sources (e.g., Bacteria, Fungi, Marine Organisms)
The primary producers of this compound are bacteria, with a significant representation from the genus Bacillus. While its presence in fungi has not been definitively established in the reviewed literature, marine organisms, particularly those harboring symbiotic bacteria, are also potential sources.
Bacteria, most notably Bacillus subtilis and related species, are well-documented producers of lipopeptides that contain this compound as a lipid component. nih.govfrontiersin.org These lipopeptides, such as surfactin (B1297464), are powerful biosurfactants with a range of biological activities. The biosynthesis of the fatty acid component is initiated from branched-chain amino acids like leucine, isoleucine, and valine. nih.gov These amino acids are converted into their corresponding branched-chain α-keto acids, which are then decarboxylated to form branched-chain acyl-CoA primers (e.g., isovaleryl-CoA, isobutyryl-CoA, or 2-methylbutyryl-CoA). nih.gov
The synthesis of the fatty acid chain then proceeds via the type II fatty acid synthase (FASII) pathway. nih.gov This process involves a series of enzymatic reactions that extend the acyl chain. A key initiating enzyme is 3-ketoacyl-ACP synthase III (FabH), which catalyzes the condensation of the branched-chain acyl-CoA primer with malonyl-ACP. frontiersin.orgnih.gov Subsequent cycles of condensation, reduction, and dehydration, catalyzed by other enzymes in the FASII system, elongate the fatty acid chain. The hydroxylation at the 3-position is a characteristic feature of the fatty acids found in these lipopeptides.
The following interactive table provides a summary of the key bacterial sources and the associated complex natural products containing this compound or similar branched-chain fatty acids.
| Microorganism | Natural Product | Fatty Acid Component | Reference |
| Bacillus subtilis | Surfactin | β-hydroxy fatty acids | nih.gov |
| Bacillus mojavensis | Lipopeptides | 3-hydroxy fatty acids | nih.govfrontiersin.org |
| Staphylococcus aureus | - | Branched-chain fatty acids | nih.gov |
| Xanthomonas campestris | - | Branched-chain fatty acids | frontiersin.org |
Current scientific literature does not provide significant evidence for the production of this compound by fungal species. Fungi are known to produce a vast array of secondary metabolites, including various fatty acids and polyketides, but this specific compound has not been reported as a common fungal metabolite. mdpi.comnih.gov
Marine environments are a rich source of novel natural products. While direct isolation of this compound from marine organisms is not widely documented, related compounds have been identified. For instance, the cyclic depsipeptide neamphamide A, isolated from the marine sponge Neamphius huxleyi, contains a 3-hydroxy-2,4,6-trimethylheptanoic acid moiety. This suggests that the biosynthetic machinery for producing such modified fatty acids exists in marine organisms, potentially in their symbiotic microbial communities.
Integration into Complex Natural Products (e.g., Lipopeptides, Siderophores)
The primary role of this compound in biological systems is as a structural anchor in complex natural products, most notably lipopeptides. There is currently no evidence to suggest its incorporation into siderophores.
Lipopeptides are a class of molecules consisting of a lipid tail attached to a peptide chain. The lipid portion, which can be this compound or a similar fatty acid, is crucial for the molecule's biological activity, particularly its ability to interact with and disrupt cell membranes.
In bacteria like Bacillus subtilis, the biosynthesis of lipopeptides such as surfactin is carried out by large, multifunctional enzymes called nonribosomal peptide synthetases (NRPSs). The process begins with the activation of the fatty acid, in this case, a branched-chain hydroxy fatty acid, by a specific domain of the NRPS. This activated fatty acid is then transferred to the NRPS assembly line, where it is linked to the first amino acid of the peptide chain. The subsequent amino acids are then added sequentially to build the complete lipopeptide.
The incorporation of this compound and other β-hydroxy fatty acids into lipopeptides is a key determinant of their surfactant properties and biological activities. nih.gov The length and branching of the fatty acid chain can influence the efficiency of these molecules in various applications.
The table below details examples of lipopeptides and the producing organisms that utilize branched-chain hydroxy fatty acids.
| Lipopeptide Family | Producing Organism (Example) | Key Structural Feature | Reference |
| Surfactins | Bacillus subtilis | Cyclic heptapeptide (B1575542) linked to a β-hydroxy fatty acid | nih.gov |
| Iturins | Bacillus subtilis | Cyclic heptapeptide linked to a β-amino fatty acid | |
| Fengycins | Bacillus subtilis | Cyclic decapeptide linked to a β-hydroxy fatty acid |
Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. The structural backbones of siderophores are typically derived from amino acids, catecholates, or hydroxamates. Extensive searches of the scientific literature did not yield any evidence of this compound being a component of any known siderophore.
Biological Roles and Mechanistic Investigations of 3 Hydroxy 2 Methylheptanoic Acid Excluding Human Clinical Context
Involvement in Microbial Physiology and Interactions
The influence of 3-hydroxy-2-methylheptanoic acid and its chemical relatives extends to the very architecture of microbial cells and their interactions with each other and their environment.
Contribution to Microbial Structures (e.g., Lipopolysaccharides, Cell Walls)
In many Gram-negative bacteria, 3-hydroxy fatty acids are fundamental components of lipopolysaccharides (LPS), which form the outer leaflet of the outer membrane. nih.gov While direct evidence for this compound in LPS is limited, the presence of other 3-HFAs is well-documented. These fatty acids are typically found in the Lipid A portion of LPS, which anchors the molecule in the bacterial membrane. The specific structure of these fatty acids, including their chain length and branching, can influence the physical properties and biological activity of the LPS. For instance, intermediates of the fatty acid synthetic pathway are diverted to provide the 3-hydroxy and short-chain fatty acids necessary for the synthesis of the Lipid A component. nih.gov
Role in Inter-organismal Communication (e.g., Quorum Sensing)
Quorum sensing is a system of stimulus and response correlated to population density that bacteria use to coordinate group behaviors. This communication is mediated by signaling molecules called autoinducers. Notably, a derivative of a 3-hydroxy fatty acid, 3-hydroxy palmitic acid methyl ester (3OH-PAME), has been identified as a key quorum-sensing molecule in the plant pathogen Ralstonia solanacearum. nih.gov This suggests that other 3-hydroxy fatty acids, potentially including this compound, could function as or be precursors to quorum-sensing signals in other bacterial species. The degradation of these signaling molecules by other bacteria, a phenomenon known as quorum quenching, can disrupt these communication networks. nih.gov For example, various bacteria have been shown to degrade the quorum sensing molecule 3-oxo-C12:2-HSL, thereby interfering with bacterial signaling. nih.gov
Influence on Microbial Metabolism and Growth
Short-chain fatty acids (SCFAs) are known to have significant effects on the growth and metabolism of various microorganisms. nih.gov While specific studies on this compound are lacking, research on other short-chain 3-hydroxy fatty acids demonstrates their potential impact. For example, Lactobacillus plantarum produces several antifungal 3-hydroxy fatty acids, including 3-(R)-hydroxydecanoic acid, which inhibit the growth of various molds and yeasts. nih.gov The production of these compounds is often linked to the growth phase of the producing bacterium. nih.gov
Metabolism and Biotransformation of this compound
The synthesis and breakdown of this compound are governed by specific enzymatic pathways, and this compound can also be integrated into more complex biological molecules.
Enzymatic Degradation Pathways and Catabolic Enzymes
The degradation of fatty acids, including branched-chain fatty acids, is a fundamental metabolic process in many bacteria. The primary pathway for this is β-oxidation, which sequentially shortens the fatty acid chain, producing acetyl-CoA. nih.govresearchgate.netmdpi.com The degradation of branched-chain fatty acids like 2-methylbutyrate (B1264701) by syntrophic bacteria is known to proceed through this pathway. nih.gov The presence of a methyl group, as in this compound, can influence the specific enzymes involved in the β-oxidation process.
Key enzymes in the degradation of 3-hydroxy fatty acids include 3-hydroxyacyl-CoA dehydrogenases, which catalyze the oxidation of the hydroxyl group. wikipedia.orgasm.org While specific enzymes for this compound have not been characterized, the broad substrate specificity of some of these dehydrogenases suggests they could act on this compound.
Table 1: Examples of Bacteria Degrading Fatty Acids and Related Compounds
| Bacterial Species | Degraded Compound | Metabolic Pathway | Reference |
| Syntrophomonas wolfei | 2-methylbutyrate | β-oxidation | nih.gov |
| Escherichia coli | Exogenous Fatty Acids | β-oxidation | mdpi.com |
| Stenotrophomonas maltophilia | 3-hydroxy palmitic acid methyl ester (3OH-PAME) | Enzymatic Degradation | nih.gov |
| Pseudomonas aeruginosa | 3-hydroxy palmitic acid methyl ester (3OH-PAME) | Enzymatic Degradation | nih.gov |
| Rhodococcus corynebacterioides | 3-hydroxy palmitic acid methyl ester (3OH-PAME) | Enzymatic Degradation | nih.gov |
Incorporation into Complex Biomolecules and Derivatives
Microorganisms can incorporate 3-hydroxy fatty acids into various complex biomolecules. One of the most significant examples is the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by many bacteria as intracellular carbon and energy storage compounds. nih.govmdpi.comacs.org Bacteria can incorporate a wide variety of 3-hydroxy fatty acid monomers into these polymers, influencing their physical properties. While the direct incorporation of this compound into PHAs has not been extensively documented, the ability of bacteria to utilize various fatty acids as precursors for PHA synthesis suggests this is a possibility. google.comlu.se
Furthermore, 3-hydroxy fatty acids are precursors for the synthesis of other biologically active molecules. As mentioned earlier, they are integral to the biosynthesis of Lipid A. nih.gov They can also be modified to form esters and other derivatives with diverse biological activities. nih.govmdpi.com
Interactions with Biological Macromolecules and Cellular Processes (In Vitro/Mechanistic)
Comprehensive searches of scientific literature did not yield specific studies investigating the direct interactions of this compound with biological macromolecules or its influence on cellular processes in a non-clinical, in vitro setting. The following subsections reflect this absence of specific data.
There is a notable lack of published research detailing the binding of this compound to specific proteins or its activity as an enzyme inhibitor. While studies on structurally related fatty acids exist, this specific compound has not been the subject of dedicated ligand-protein interaction or enzyme kinetics studies, according to available information.
Similarly, the effects of this compound on cellular components and signaling pathways in model systems have not been documented in the accessible scientific literature. Research into how this compound might influence cellular behavior, such as cell proliferation, differentiation, or inflammatory responses in cell culture models, is currently absent.
Advanced Analytical Methodologies for 3 Hydroxy 2 Methylheptanoic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of 3-hydroxy-2-methylheptanoic acid from complex mixtures. The choice of technique often depends on the sample matrix, the required sensitivity, and whether stereochemical information is needed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, this compound, with its polar carboxyl and hydroxyl groups, is not directly amenable to GC analysis due to its low volatility and potential for thermal degradation. libretexts.org To overcome these limitations, derivatization is a mandatory step to increase volatility and improve chromatographic peak shape. libretexts.orgjfda-online.com
Common derivatization strategies involve the conversion of the active hydrogen atoms in the hydroxyl and carboxyl groups into less polar, more volatile moieties. libretexts.org Silylation is a widely used method, where a silyl (B83357) group, such as the trimethylsilyl (B98337) (TMS) group, replaces the active hydrogens. libretexts.orggcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose. chromforum.org Another approach is alkylation, specifically esterification, which converts the carboxylic acid to an ester, and etherification of the hydroxyl group. gcms.cznih.gov
The derivatized this compound can then be separated on a GC column, typically a non-polar or medium-polarity capillary column, and detected by a mass spectrometer. The mass spectrometer provides not only sensitive detection but also structural information based on the fragmentation pattern of the derivatized molecule, aiding in its definitive identification. nih.govnih.gov For instance, the analysis of 3-hydroxy fatty acids often involves the monitoring of characteristic fragment ions to enhance selectivity and sensitivity. lipidmaps.org
Table 1: Common Derivatization Reagents for GC-MS Analysis of Hydroxy Acids
| Derivatization Method | Reagent Class | Common Reagents | Target Functional Groups | Resulting Derivative | Key Advantages |
| Silylation | Silylating Agents | BSTFA, TMCS, MTBSTFA | -OH, -COOH | Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS) ethers and esters | Increases volatility and thermal stability. gcms.czchemcoplus.co.jp |
| Acylation | Acylating Agents | TFAA, PFPA | -OH, -NH2 | Fluoroacyl esters | Enhances detectability by electron capture detectors (ECD). jfda-online.com |
| Alkylation (Esterification) | Alkylating Agents | Methanolic HCl, Diazomethane | -COOH | Methyl esters | Improves volatility and chromatographic behavior. gcms.cz |
This table is generated based on data from multiple sources.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Direct Analysis
Liquid chromatography-mass spectrometry (LC-MS) offers a significant advantage over GC-MS by allowing the direct analysis of polar and non-volatile compounds like this compound without the need for derivatization. creative-proteomics.com This simplifies sample preparation and avoids potential artifacts introduced during the derivatization process. nih.gov
In LC-MS, the compound is separated using a liquid chromatograph and then detected by a mass spectrometer. Reversed-phase chromatography is a common separation mode, but the high polarity of organic acids can lead to poor retention on standard C18 columns. creative-proteomics.com To address this, mixed-mode columns or the use of ion-pairing reagents in the mobile phase can be employed to enhance retention and separation. lcms.czwaters.com The mobile phase composition, including pH and organic solvent content, is carefully optimized to achieve the desired separation. lcms.cz
The mass spectrometer, often a tandem mass spectrometer (MS/MS), provides high sensitivity and selectivity for detection. creative-proteomics.comnih.gov By using techniques like selected reaction monitoring (SRM), specific precursor-to-product ion transitions for this compound can be monitored, minimizing interferences from the sample matrix and allowing for accurate quantification even at low concentrations. nih.govnih.gov This makes LC-MS/MS a gold standard for the quantitative analysis of organic acids in complex biological fluids like plasma. creative-proteomics.comnih.gov
Table 2: Comparison of GC-MS and LC-MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Derivatization | Mandatory | Generally not required creative-proteomics.com |
| Volatility Requirement | High (achieved through derivatization) | Not a limiting factor |
| Sample Throughput | Lower due to derivatization step | Higher creative-proteomics.com |
| Sensitivity | High | Very high, especially with MS/MS creative-proteomics.com |
| Selectivity | Good, enhanced by derivatization and MS | Excellent with MS/MS waters.com |
| Primary Applications | Analysis in various matrices after derivatization | Direct analysis in complex biological matrices nih.gov |
This table is generated based on data from multiple sources.
Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination
This compound possesses two chiral centers at the C2 and C3 positions, meaning it can exist as four possible stereoisomers (two pairs of enantiomers, which are diastereomers of each other). The biological activity of these stereoisomers can differ significantly. Therefore, the ability to separate and quantify each individual stereoisomer is crucial.
Chiral chromatography is the primary technique used for this purpose. This can be achieved using either chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC), or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a non-chiral column. jfda-online.com
For direct separation, CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are often effective for resolving the enantiomers and diastereomers of hydroxy acids. researchgate.net The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of all stereoisomers.
Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomeric pairs. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column. jfda-online.com The choice between using a chiral stationary phase or a chiral derivatizing agent depends on factors such as the availability of suitable columns and reagents, and the complexity of the sample matrix. The synthesis of specific diastereomers of similar compounds, like 3-hydroxy-2,4,6-trimethylheptanoic acid, has been used to confirm the configuration of the natural product by comparing their analytical data. nih.gov
Spectroscopic Techniques for Detailed Structural and Conformational Analysis
Spectroscopic techniques provide invaluable information about the molecular structure, functional groups, and conformation of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity and stereochemistry of this compound. mdpi.com
1D NMR, specifically ¹H NMR and ¹³C NMR, provides information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. mdpi.com The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum help to identify the different proton environments and their neighboring protons. hmdb.ca The ¹³C NMR spectrum reveals the number of unique carbon atoms and their types (e.g., methyl, methylene, methine, quaternary).
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. mdpi.com
COSY spectra show correlations between protons that are coupled to each other, helping to piece together the carbon skeleton.
HSQC spectra correlate directly bonded proton and carbon atoms.
By analyzing the comprehensive data from these NMR experiments, the complete structure and relative stereochemistry of the different diastereomers of this compound can be determined. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. iitm.ac.in
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:
A broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. libretexts.org
A sharp C=O stretching band from the carboxylic acid, usually appearing around 1700-1725 cm⁻¹. libretexts.org
An O-H stretching band from the alcohol group, which is typically a broad peak around 3500-3200 cm⁻¹.
C-H stretching bands from the alkyl chain, just below 3000 cm⁻¹. americanpharmaceuticalreview.com
A C-O stretching band for the alcohol group, typically in the 1260-1000 cm⁻¹ region. libretexts.org
Raman Spectroscopy involves the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. iitm.ac.in For this compound, Raman spectroscopy can provide complementary information, particularly for the C-C backbone and C-H stretching vibrations, which are often more pronounced in Raman spectra. americanpharmaceuticalreview.com The C=O stretch is also observable in the Raman spectrum.
Together, IR and Raman spectroscopy provide a comprehensive fingerprint of the functional groups present in this compound, confirming its chemical identity. researchgate.net
Mass Spectrometry-Based Approaches for Detection and Identification in Complex Biological Matrices
Mass spectrometry (MS) has become an indispensable tool in metabolic research, offering unparalleled sensitivity and selectivity for the analysis of endogenous compounds within intricate biological samples. For a molecule like this compound, which may be present at low concentrations, MS-based methods are crucial for its accurate detection, identification, and quantification. These approaches typically involve coupling a mass spectrometer with a chromatographic separation technique, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS), to resolve the analyte from other matrix components before detection.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful technique for the detection and identification of this compound in complex biological matrices such as plasma, urine, or cell extracts. Unlike nominal mass instruments, HRMS analyzers (e.g., Orbitrap, FT-ICR) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm).
This high mass accuracy allows for the determination of an analyte's elemental formula. The exact monoisotopic mass of the neutral molecule this compound (C8H16O3) is 160.10994 Da. nih.gov When ionized, for instance by losing a proton to form the [M-H]⁻ ion in negative ion mode, its expected m/z value would be 159.10268. By setting the mass spectrometer to scan for this specific m/z with a very narrow mass window, analysts can distinguish this compound from other co-eluting compounds that might have the same nominal mass but a different elemental composition. This specificity is critical for minimizing false-positive results and ensuring confident identification in untargeted or targeted metabolomics studies.
Table 1: High-Resolution Mass Data for this compound
This interactive table provides the key mass spectrometry data used for the identification of this compound via HRMS.
| Property | Value | Source |
| Molecular Formula | C8H16O3 | nih.gov |
| Monoisotopic Mass | 160.10994 Da | nih.gov |
| Ionization Mode | Negative ([M-H]⁻) | N/A |
| Exact m/z | 159.10268 | Calculated |
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
While HRMS provides strong evidence for the elemental composition of an analyte, tandem mass spectrometry (MS/MS) is employed for definitive structural confirmation. In an MS/MS experiment, a specific precursor ion—for example, the [M-H]⁻ ion of this compound at m/z 159.1—is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) produce a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule.
For this compound, the fragmentation pattern in negative ion mode would be expected to arise from cleavages at chemically labile sites. Common fragmentation pathways for β-hydroxy carboxylic acids include:
Loss of water (H₂O): A neutral loss of 18 Da from the precursor ion, resulting from the elimination of the hydroxyl group and a hydrogen atom.
Loss of carbon dioxide (CO₂): A neutral loss of 44 Da due to decarboxylation of the carboxylic acid group.
Combined losses: Sequential or combined losses, such as the loss of both water and a terminal alkyl fragment.
By comparing the experimentally observed fragmentation pattern to that of a purified chemical standard or to spectra from a database, researchers can unambiguously identify this compound in a sample. nih.gov This technique is fundamental to second-tier testing in newborn screening and other clinical diagnostic applications where confirmation of a metabolic biomarker is essential. nih.gov
Table 2: Predicted MS/MS Fragmentation of this compound ([M-H]⁻ Precursor Ion)
This interactive table outlines the expected major fragment ions generated from the precursor ion of this compound during tandem mass spectrometry analysis.
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss (Da) |
| 159.1 | Loss of Water | 141.1 | 18 |
| 159.1 | Loss of Carbon Dioxide | 115.1 | 44 |
| 159.1 | Cleavage of C-C bond alpha to hydroxyl | 101.1 | 58 |
Isotope-Labeling Mass Spectrometry for Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of metabolic pathways within a biological system. nih.govnih.gov It relies on the use of stable isotope-labeled tracers, such as ¹³C-glucose or ¹⁵N-glutamine, which are introduced into the cells or organism under study. medchemexpress.com As these tracers are processed through metabolic pathways, the isotope labels are incorporated into downstream metabolites. nih.govmdpi.com
Mass spectrometry is then used to measure the mass distribution vectors (MDVs) of these metabolites, which detail the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition). nih.gov The labeling pattern of a metabolite is determined by the fluxes of the pathways that contribute to its synthesis. nih.govresearchgate.net
In the context of this compound, MFA could be used to trace its metabolic origins. For example, by feeding cells a uniformly labeled ¹³C-glucose tracer, researchers could track the incorporation of ¹³C atoms into the carbon backbone of this compound. The resulting mass shifts in the MS spectrum reveal the extent to which glucose contributes to its synthesis. By analyzing the specific patterns of labeled carbons, one can infer the activity of the metabolic pathways involved in its production. This approach provides a dynamic view of metabolism that cannot be obtained from simply measuring metabolite concentrations. nih.govmdpi.com
Table 3: Illustrative Example of ¹³C-Labeling for Metabolic Flux Analysis
This interactive table demonstrates how a ¹³C-labeled precursor could lead to different isotopologues of this compound, which are distinguishable by mass spectrometry.
| Precursor | Assumed Pathway Contribution to Product | Resulting Isotopologue of Product (C8H16O3) | Observed Mass Shift (from M+0) |
| Unlabeled | 100% | ¹²C₈ | M+0 (160.11 Da) |
| Fully Labeled ¹³C-Precursor | 100% via a pathway incorporating all 8 carbons | ¹³C₈ | M+8 (168.14 Da) |
| Partially Labeled ¹³C-Precursor | Pathway incorporates a 2-carbon labeled unit | ¹³C₂¹²C₆ | M+2 (162.12 Da) |
| Partially Labeled ¹³C-Precursor | Pathway incorporates a 4-carbon labeled unit | ¹³C₄¹²C₄ | M+4 (164.12 Da) |
Chemical Biology and Mechanistic Studies of 3 Hydroxy 2 Methylheptanoic Acid
Use of 3-Hydroxy-2-Methylheptanoic Acid as a Biochemical Probe
Biochemical probes are essential tools for dissecting complex biological processes. A molecule like this compound, a short-chain fatty acid derivative, could potentially serve as a probe to investigate enzymes involved in fatty acid metabolism, such as hydroxylases, dehydrogenases, and acyltransferases.
To function as a probe, the compound would ideally be modified to incorporate a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, or a photoreactive group for covalent labeling of interacting proteins. The design of such probes would need to consider the steric and electronic impact of the modification to ensure that the probe retains its ability to interact with its biological target in a manner similar to the parent molecule.
Table 1: Potential Modifications of this compound for Use as a Biochemical Probe
| Modification Type | Reporter Group Example | Potential Application |
| Affinity-Based Probes | Biotin | Identification and isolation of binding proteins (e.g., enzymes, transporters) using streptavidin-based affinity chromatography. |
| Photoaffinity Probes | Benzophenone, Diazirine | Covalent labeling and identification of target proteins upon photoactivation, enabling the study of transient interactions. |
| Fluorescent Probes | Nitrobenzoxadiazole (NBD) | Visualization of the subcellular localization of the probe and its targets through fluorescence microscopy; real-time monitoring of enzymatic activity through changes in fluorescence. |
The utility of these probes would be validated through a series of in vitro experiments, including binding assays with purified enzymes or cell lysates, and in-cell imaging to observe their distribution and co-localization with potential targets.
Investigation of Enzymatic Pathways Using Labeled Analogues
The metabolism of this compound in biological systems is likely to involve a series of enzymatic transformations. To elucidate these pathways, the use of isotopically labeled analogues is a powerful and standard technique. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be incorporated into the molecule at specific positions.
When these labeled compounds are introduced into a biological system, such as cell cultures or tissue homogenates, their metabolic fate can be traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By analyzing the mass shifts or NMR signals of the metabolites, it is possible to identify the products of enzymatic reactions and thereby reconstruct the metabolic pathway.
For instance, the oxidation of the hydroxyl group at the C3 position to a ketone would result in a specific mass change that can be detected by MS. Similarly, the cleavage of the carbon-carbon bond could be followed by tracking the distribution of ¹³C labels in the resulting fragments.
Table 2: Hypothetical Labeled Analogues of this compound and Their Use in Pathway Elucidation
| Labeled Analogue | Isotopic Label | Potential Pathway to Investigate | Analytical Technique |
| [3-²H]-3-hydroxy-2-methylheptanoic acid | Deuterium at C3 | Oxidation of the hydroxyl group | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) |
| [1-¹³C]-3-hydroxy-2-methylheptanoic acid | Carbon-13 at C1 | Decarboxylation reactions | ¹³C-NMR Spectroscopy, MS |
| [U-¹³C]-3-hydroxy-2-methylheptanoic acid | Uniform Carbon-13 labeling | Overall metabolic fate and entry into central carbon metabolism | MS-based metabolomics |
These studies would provide fundamental insights into how this fatty acid derivative is processed within a cell, which enzymes are involved, and how its metabolism is regulated.
Structure-Activity Relationship (SAR) Studies on this compound Derivatives (Excluding Clinical Applications)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies would involve the synthesis of a series of analogues with systematic modifications to different parts of the molecule and evaluating their effects on a specific biological target, such as an enzyme.
Key structural features of this compound that could be systematically modified include:
The Alkyl Chain Length: Analogues with shorter or longer alkyl chains would be synthesized to probe the size of the binding pocket of the target enzyme.
The Hydroxyl Group: The position and stereochemistry of the hydroxyl group could be altered, or it could be replaced with other functional groups (e.g., a ketone, an amine, or a thiol) to understand its importance in binding and catalysis.
The Methyl Group: The methyl group at the C2 position could be removed, shifted to another position, or replaced with other small alkyl groups to assess its contribution to the molecule's activity.
The Carboxylic Acid: The carboxylic acid could be esterified or converted to an amide to investigate the role of the acidic proton and the carbonyl group in target interaction.
Table 3: Illustrative SAR Study on Hypothetical Inhibitors of a Target Enzyme
| Analogue of this compound | Modification | Hypothetical IC₅₀ (µM) | Interpretation |
| 1 (Parent Compound) | - | 50 | Baseline activity |
| 2 | Chain elongated to 8 carbons | 25 | Suggests a larger hydrophobic binding pocket |
| 3 | Chain shortened to 6 carbons | 100 | Indicates a less favorable fit in the binding pocket |
| 4 | Hydroxyl group oxidized to a ketone | >500 | The hydroxyl group is critical for activity, likely as a hydrogen bond donor/acceptor |
| 5 | Methyl group removed | 150 | The methyl group contributes to binding, possibly through hydrophobic interactions |
| 6 | Carboxylic acid esterified | >500 | The carboxylate is essential for binding, likely through ionic interactions |
The results of such SAR studies would be crucial for designing more potent and selective modulators of the target enzyme, which could then be used as more refined biochemical probes for further research into the enzyme's function and regulation.
Computational and Theoretical Investigations of 3 Hydroxy 2 Methylheptanoic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling serves as a fundamental tool for understanding the three-dimensional structure and dynamic behavior of molecules. For 3-hydroxy-2-methylheptanoic acid, these models are crucial for elucidating its conformational landscape, which in turn governs its physical properties and interactions with biological systems.
Conformational analysis of this compound would involve systematically exploring the potential energy surface of the molecule by rotating these key dihedral angles. The goal is to identify the low-energy conformers, which are the most likely shapes the molecule will adopt. These stable conformations are critical in determining how the molecule will interact with other molecules, such as enzymes or receptors. The presence of the hydroxyl and carboxylic acid groups suggests the potential for intramolecular hydrogen bonding, which would significantly influence the preferred conformations by creating more compact structures.
Computed Molecular Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.21 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 6 |
| Exact Mass | 160.109944368 Da |
| Topological Polar Surface Area | 57.5 Ų |
| Heavy Atom Count | 11 |
| Complexity | 123 |
These computed properties, sourced from the PubChem database, provide a foundational understanding of the molecule's characteristics. nih.gov The topological polar surface area (TPSA) of 57.5 Ų is particularly noteworthy as it is a key parameter in predicting the transport properties of molecules, including their ability to cross cell membranes.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer a deeper insight into the electronic properties of this compound, which are fundamental to its reactivity. lsu.edumpg.de These methods, such as Density Functional Theory (DFT), can be used to calculate a variety of electronic descriptors. lsu.edumpg.de
The distribution of electron density in the molecule is a key determinant of its reactivity. The oxygen atoms in the carboxylic acid and hydroxyl groups are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of these groups are electron-deficient and can act as sites for nucleophilic attack or participate in hydrogen bonding.
A molecular electrostatic potential (MEP) map would visually represent these regions of varying electron density. For this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms, indicating their nucleophilic character, and positive potential (typically colored blue) around the acidic hydrogen of the carboxyl group and the hydrogen of the hydroxyl group.
Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
Prediction of Biological Interactions and Binding Affinities (In Silico)
In silico methods are increasingly used to predict the biological activities of small molecules, thereby guiding experimental research and drug discovery efforts. For this compound, these techniques can be employed to hypothesize its potential biological targets and to estimate its binding affinity to these targets.
Molecular docking is a prominent in silico technique that predicts the preferred orientation of a ligand when bound to a receptor. This method could be used to screen this compound against a library of known protein structures to identify potential binding partners. The scoring functions used in docking algorithms then estimate the binding affinity, providing a rank-ordered list of potential targets. Given its structural similarity to other fatty acids, potential targets for this compound could include enzymes involved in fatty acid metabolism or signaling pathways regulated by fatty acids.
Quantitative Structure-Activity Relationship (QSAR) models represent another powerful in silico approach. nih.gov These models correlate the chemical structure of a series of compounds with their biological activity. While building a QSAR model for this compound itself would require a dataset of structurally similar compounds with known activities, existing QSAR models for relevant biological endpoints could be used to predict its potential activity. For example, models that predict toxicity or specific pharmacological activities based on molecular descriptors could offer initial insights into the biological profile of this compound. nih.gov
The development of predictive models for biological activity often relies on machine learning algorithms, such as support vector machines, random forests, and deep learning. nih.govnih.gov These models are trained on large datasets of chemical structures and their associated biological data to learn the complex relationships between chemical features and biological outcomes. nih.govnih.gov While specific in silico studies on this compound are not prevalent, the methodologies for such predictions are well-established and could be readily applied to this molecule. nih.gov
Future Directions and Emerging Research Avenues for 3 Hydroxy 2 Methylheptanoic Acid
Novel Synthetic Strategies for Enhanced Stereocontrol and Efficiency
The chemical synthesis of 3-hydroxy-2-methylheptanoic acid and related α-substituted β-hydroxy esters presents a challenge in controlling the stereochemistry of the two adjacent chiral centers. Future research is focused on developing novel synthetic strategies that offer both high efficiency and precise stereocontrol.
One promising avenue is the refinement of aldol (B89426) reaction methodologies. The aldol addition of chiral enolates to aldehydes is a powerful tool for creating the desired 3-hydroxy-2-methyl structure. Strategies using chiral auxiliaries, such as 1,1,2-triphenyl-1,2-ethanediol (HYTRA), have demonstrated the potential to produce related compounds like (R)-(+)-3-hydroxy-4-methylpentanoic acid with high optical purity orgsyn.org. Future work will likely focus on adapting these methods for the specific synthesis of this compound isomers and developing new, more efficient chiral auxiliaries.
Another key area is the advancement of catalytic methods. Homogeneous catalysis, for instance, has been used in the stereoselective hydrogenation of precursors like methyl 3-hydroxy-2-methylenepentanoate to achieve high anti-stereoselectivity in related molecules orgsyn.org. The development of new catalysts that can control the formation of all four possible stereoisomers of this compound from common starting materials is a significant goal. Furthermore, catalytic methods for the ring-opening of lactones offer a modular and stereocontrolled approach to similar scaffolds, representing a potential strategy for accessing highly functionalized hydroxy acids rsc.org.
Table 1: Emerging Synthetic Strategies and Their Potential
| Strategy | Key Feature | Potential Advantage |
|---|---|---|
| Chiral Enolate Aldol Reactions | Use of recoverable chiral auxiliaries | High optical purity and access to specific enantiomers orgsyn.org. |
| Catalytic Hydrogenation | High stereoselectivity using specialized catalysts | Operationally simple and efficient for specific diastereomers orgsyn.org. |
| Catalytic Ring-Opening | Skeletal remodeling of complex precursors | Modular approach to highly decorated and functionalized structures rsc.org. |
Deeper Elucidation of Biosynthetic Regulation and Enzyme Engineering for Targeted Production
Understanding and manipulating the natural production of this compound is a critical frontier. While the specific biosynthetic pathway for this compound is not extensively detailed, research on similar molecules, such as 3-hydroxypropionic acid (3-HP), provides a roadmap for future investigations. The biosynthesis of such compounds relies on the careful balancing of metabolic pathways and the efficiency of key enzymes nih.gov.
Future research will likely focus on identifying the complete enzymatic cascade responsible for the synthesis of this compound in organisms that produce it. This involves discovering and characterizing the specific enzymes, such as reductases and hydroxylases, that catalyze its formation. Once identified, these pathways can be engineered for enhanced production. For example, strategies like carbon flux rewiring, which involves downregulating competing pathways (like fatty acid synthesis) and upregulating precursor-supplying pathways, have proven effective in boosting the production of 3-HP researchgate.net.
Enzyme engineering will play a pivotal role in optimizing production. This can involve improving enzyme thermostability, solubility, and catalytic activity through targeted mutations or directed evolution nih.gov. As seen in the production of other high-value compounds, identifying and engineering key enzymes, such as carbonyl reductases, can lead to significant improvements in yield and stereoselectivity researchgate.net. The regulation of these biosynthetic pathways is also a key area of interest. Studies on the regulation of complex metabolic pathways, such as cholesterol and bile acid synthesis, demonstrate that key enzymes are often subject to complex feedback inhibition and transcriptional control nih.govresearchgate.net. Elucidating these regulatory mechanisms will be essential for developing robust microbial cell factories for the targeted production of this compound.
Exploration of Untapped Biological Roles in Diverse Organisms and Ecosystems
The biological functions of this compound are largely unexplored, representing a significant opportunity for discovery. Emerging evidence suggests that related hydroxy fatty acids play crucial roles as signaling molecules in both microorganisms and mammals.
In bacteria, fatty acid derivatives are known to function as diffusible signaling factors involved in cell-to-cell communication, or quorum sensing nih.gov. This communication regulates a variety of cooperative behaviors, including biofilm formation and virulence researchgate.net. Future research will investigate whether this compound acts as such a signal, potentially mediating interactions within or between bacterial species in diverse ecosystems.
In mammals, a family of G protein-coupled receptors known as hydroxy-carboxylic acid (HCA) receptors are activated by metabolic intermediates nih.gov. For instance, the HCA3 receptor is activated by the β-oxidation intermediate 3-hydroxy-octanoic acid, a molecule structurally similar to this compound. Activation of these receptors, which are expressed in fat cells, can inhibit the breakdown of fats (lipolysis) nih.gov. This raises the intriguing possibility that this compound could be an endogenous ligand for one of these receptors, acting as a metabolic sensor to regulate energy homeostasis. Additionally, structurally similar compounds, like the unnatural amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), are components of potent enzyme inhibitors such as pepstatin, highlighting the potential for such scaffolds to possess significant bioactivity mdpi.com.
Development of Advanced Integrated Analytical Platforms
To fully explore the synthesis, biosynthesis, and biological roles of this compound, robust and sensitive analytical methods are essential. The comprehensive profiling of hydroxy fatty acids is challenging due to their structural similarity to other fatty acids and the existence of multiple isomers researchgate.net.
The future of analysis in this area lies in the development of advanced, integrated platforms, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity for the simultaneous quantification of multiple organic acids in complex biological samples like plasma or serum nih.govnih.gov. Future work will focus on developing specific LC-MS/MS methods tailored for the isomers of this compound. This includes optimizing chromatographic separation to resolve isomers and developing sensitive detection methods using techniques like multiple reaction monitoring (MRM) semanticscholar.org.
Furthermore, the development of fully automated systems, which couple automated sample pretreatment directly to an LC-MS/MS instrument, will enable high-throughput analysis, which is crucial for large-scale metabolomics studies and clinical applications semanticscholar.org. The use of stable isotope dilution analysis, where a labeled internal standard is used for quantification, will also be critical for achieving high accuracy and precision in complex matrices researchgate.net. These advanced analytical platforms will be indispensable for accurately measuring trace amounts of this compound in various biological and environmental samples, thereby facilitating a deeper understanding of its distribution and function.
Table 2: Advanced Analytical Techniques for Hydroxy Fatty Acid Analysis
| Technique | Principle | Application for this compound |
|---|---|---|
| UPLC-MS/MS | Ultra-performance liquid chromatography coupled with tandem mass spectrometry for high-resolution separation and sensitive detection. | Global profiling and identification of isomers in complex biological samples like plasma researchgate.net. |
| Automated LC-MS/MS | Integration of automated sample preparation with LC-MS/MS analysis. | Rapid, high-throughput quantification in clinical and research settings semanticscholar.org. |
| Stable Isotope Dilution Analysis | Use of an isotopically labeled version of the analyte as an internal standard for precise quantification. | Accurate measurement in complex matrices such as food or environmental samples researchgate.net. |
Integration of Omics Data for Systems-Level Understanding of Metabolism and Function
A true understanding of this compound requires placing it within the broader context of cellular and organismal biology. This can be achieved through a systems biology approach that integrates multiple layers of "omics" data, including genomics, transcriptomics, proteomics, and metabolomics nih.govresearchgate.net.
By combining these datasets, researchers can build comprehensive models of the metabolic networks in which this compound participates nih.gove-enm.org. For example, metabolomics can identify and quantify the compound under different conditions, while transcriptomics and proteomics can reveal changes in the expression of genes and proteins involved in its synthesis or degradation nih.gov. This integrated approach can help unravel the flow of biological information from the genetic blueprint to the functional phenotype nih.gov.
Future research will leverage multi-omics data to identify the genetic basis for the production of this compound, discover its regulatory networks, and predict its function. For instance, if elevated levels of the compound (measured by metabolomics) consistently correlate with the expression of specific uncharacterized enzymes (measured by proteomics) and a particular physiological state, it can generate strong hypotheses about the compound's biosynthetic pathway and biological role. Specialized computational tools and statistical methods are being developed to handle the complexity of integrating these large datasets, enabling the identification of robust molecular signatures and novel biological insights nih.govplos.org. This systems-level perspective will be crucial for moving beyond the study of a single molecule to understanding its role within the intricate web of life.
Q & A
What synthetic strategies are optimal for enantioselective synthesis of 3-hydroxy-2-methylheptanoic acid, and how can stereochemical purity be ensured?
Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic methods. For example, chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) can induce stereochemistry at the hydroxy and methyl positions . Purification via chiral HPLC or crystallization with resolving agents (e.g., L-lysine salts) ensures stereochemical purity. Nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy validate enantiomeric excess (>98%) .
How do researchers resolve discrepancies in reported melting points and solubility data for this compound?
Discrepancies often arise from impurities or polymorphic forms. Methodological approaches include:
- Reproducibility protocols : Standardizing solvent systems (e.g., aqueous ethanol vs. acetonitrile) and crystallization temperatures.
- Differential Scanning Calorimetry (DSC) : To distinguish polymorphs and hydrate forms.
- Collaborative inter-laboratory studies : Cross-validating data using identical batches and analytical conditions .
Which advanced spectroscopic techniques are critical for structural elucidation of this compound in complex matrices?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₈H₁₆O₃) with <2 ppm error.
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations, distinguishing the methyl (δ 1.2–1.4 ppm) and hydroxyl (δ 2.5–3.0 ppm) groups.
- Infrared (IR) Spectroscopy : Identifies hydrogen-bonding patterns of the carboxylic acid moiety (ν 2500–3300 cm⁻¹) .
What experimental designs are recommended for studying the metabolic incorporation of this compound in mammalian systems?
- Isotopic labeling : Use of ¹³C-labeled analogs to trace incorporation into lipid membranes via β-oxidation pathways.
- GC-MS/MS : Quantifies serum concentrations with a limit of detection (LOD) <0.1 ng/mL.
- Knockout models : CRISPR-Cas9-modified cell lines lacking hydroxyacyl-CoA dehydrogenase to assess metabolic flux disruptions .
How can computational models predict the reactivity of this compound under varying pH conditions?
- Density Functional Theory (DFT) : Calculates pKa values for the carboxylic acid (≈4.5) and hydroxyl groups (≈12.1).
- Molecular Dynamics (MD) Simulations : Predicts solvation behavior and aggregation tendencies in aqueous buffers.
- QSPR Models : Relate logP (1.8 ± 0.2) to membrane permeability for pharmacokinetic profiling .
What enzymatic pathways are implicated in microbial biosynthesis of this compound?
- Polyketide Synthase (PKS) Systems : Modular PKS clusters in Streptomyces spp. catalyze methylmalonyl-CoA incorporation for branch formation.
- Fermentation optimization : Fed-batch cultures with glycerol-limited media enhance titers (up to 5 g/L).
- CRISPRi knockdowns : Identify rate-limiting enzymes (e.g., ketoreductases) for pathway engineering .
What precautions are necessary to maintain stability during long-term storage of this compound?
- Storage conditions : Anhydrous environments (-20°C under argon) prevent hydrolysis.
- Stabilizers : Addition of 0.1% BHT inhibits radical-mediated degradation.
- Monitoring : Periodic HPLC analysis detects decomposition products (e.g., 2-methylhept-2-enoic acid) .
How can researchers address low yields in large-scale synthesis of this compound?
- Design of Experiments (DoE) : Optimizes parameters (temperature, catalyst loading) via response surface methodology.
- Continuous-flow reactors : Improve heat transfer and reduce side reactions (e.g., lactonization).
- In-line analytics : PAT tools (e.g., FTIR probes) enable real-time yield tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
